endo-BCN-PEG4-acid

描述

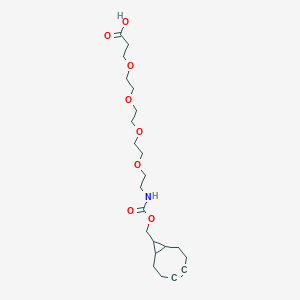

endo-BCN-PEG4-acid is a polyethylene glycol (PEG)-based compound that features a bicyclo[6.1.0]non-4-yne (BCN) group and a terminal carboxylic acid group. This compound is primarily used in click chemistry, a class of biocompatible reactions that are highly efficient and selective. The BCN group is known for its high reactivity with azide-tagged compounds, making this compound a valuable reagent in various scientific applications .

准备方法

Synthetic Routes and Reaction Conditions

endo-BCN-PEG4-acid is synthesized through a series of chemical reactions that involve the introduction of the BCN group and the PEG spacer. The terminal carboxylic acid group is introduced through esterification or amidation reactions. Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is often produced in reagent grade for research purposes, with options for GMP-grade production for pharmaceutical applications .

化学反应分析

BCN Group Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The BCN moiety enables copper-free click chemistry, reacting rapidly with azides to form stable triazole linkages. This reaction proceeds under mild aqueous conditions (pH 7–8, 25–37°C) without cytotoxic catalysts, making it ideal for live-cell labeling and in vivo applications .

Key Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction Time | 1–48 hours (dependent on azide concentration) | |

| Temperature | 4–37°C | |

| Solvent Compatibility | Water, Tris buffer, PBS | |

| Stoichiometry | 1:1 (BCN:azide) |

Example Application :

In HER2-targeted drug conjugates, endo-BCN-PEG4-acid derivatives (e.g., endo-BCN-PEG4-vc-PAB-MMAE) were conjugated to azidated nanobodies at 37°C for 48 hours in Tris buffer (pH 7.5) with 5% DMF and 20% propylene glycol as co-solvents .

Carboxylic Acid Reactivity in Amide Bond Formation

The terminal carboxylic acid reacts with primary amines (-NH₂) via carbodiimide-mediated coupling (e.g., EDC, DCC) to form stable amide bonds. This enables covalent attachment to proteins, peptides, or amine-functionalized surfaces .

Activation and Coupling Conditions

| Parameter | Details | Source |

|---|---|---|

| Activators | EDC, DCC, HATU | |

| Reaction pH | 4.5–6.5 (optimized for amine protonation) | |

| Solvent | DMF, DMSO, aqueous buffers | |

| Yield | >90% (with excess coupling reagents) |

Derivative Utilization :

- Protected Forms : The t-butyl ester variant (endo-BCN-PEG4-t-butyl ester) can be deprotected (e.g., with TFA) to regenerate the carboxylic acid for subsequent reactions .

- Active Esters : PFP (pentafluorophenyl) esters enable direct amine coupling without additional activation .

Orthogonal Reactivity for Sequential Conjugation

The dual functionality of this compound supports sequential bioconjugation strategies:

- Click Chemistry First : React the BCN group with azide-tagged biomolecules (e.g., glycans, proteins).

- Amide Coupling Second : Use the carboxylic acid to conjugate amines (e.g., antibodies, nanoparticles) .

Case Study :

- A nanobody was first azidated using 4-methoxyphenyl 2-azidoacetate, then conjugated to endo-BCN-PEG4-vc-PAB-MMAE via SPAAC, followed by amide coupling to a secondary targeting molecule .

Solubility and Stability Enhancements

The PEG4 spacer:

- Reduces Aggregation : Hydrophilicity prevents nonspecific binding .

- Improves Pharmacokinetics : Enhances solubility in aqueous media (up to 10 mM in PBS) .

| Property | Value/Description | Source |

|---|---|---|

| Aqueous Solubility | >10 mM in PBS | |

| Storage Stability | -20°C (stable for ≥12 months) |

Comparative Reactivity of BCN Derivatives

科学研究应用

Bioconjugation Applications

endo-BCN-PEG4-acid is primarily used for bioconjugation due to its high reactivity and selectivity. The compound facilitates the following processes:

- Linking Biomolecules : The BCN group can react with azide-tagged biomolecules to form stable conjugates without the need for toxic catalysts, while the carboxylic acid group can form amide bonds with primary amines on other biomolecules .

- Protein Conjugation : Studies have demonstrated that this compound effectively conjugates with various proteins without disrupting their biological activity. This property is particularly useful in creating antibody-drug conjugates (ADCs) and other therapeutic agents .

- Surface Functionalization : The compound can be used to modify surfaces or nanoparticles by attaching biomolecules, enhancing their functionality for applications in drug delivery and diagnostics .

Antibody-Drug Conjugates (ADCs)

A notable application of this compound is in the synthesis of ADCs. Researchers have utilized this compound to create site-specific conjugates that demonstrate improved efficacy against tumors. The strain-promoted azide-alkyne cycloaddition reaction allows for precise attachment of cytotoxic drugs to antibodies, resulting in targeted delivery systems that reduce off-target effects .

Protein Interaction Studies

In protein interaction studies, this compound has been shown to facilitate the conjugation of various proteins while maintaining their structural integrity. This capability is essential for studying protein-protein interactions and developing biosensors that rely on specific binding events .

Glycosylation of Antibodies

Recent advancements have highlighted the use of this compound in glycosylating antibodies through a one-step transglycosylation process. This method allows researchers to modify antibodies efficiently, enhancing their therapeutic properties and stability .

Comparison with Related Compounds

The following table compares this compound with similar compounds based on their functional groups and unique features:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Endo-Bicyclononyne | Bicyclononyne | High reactivity without PEG spacer |

| Endo-BCN-PEG4-NHS Ester | NHS ester | Suitable for amine labeling |

| Endo-Bioorthogonal Linker | Various reactive groups | Designed for specific bioconjugation |

| DBCO (Dibenzocyclooctyne) | Alkyne | More reactive than BCN |

作用机制

endo-BCN-PEG4-acid exerts its effects through the formation of stable amide bonds and triazole rings via click chemistry. The BCN group reacts with azide-tagged compounds, facilitating the attachment of various biomolecules. This mechanism is crucial for applications in bioconjugation, drug delivery, and targeted therapies .

相似化合物的比较

Similar Compounds

exo-BCN-PEG4-acid: Similar to endo-BCN-PEG4-acid but with a different stereochemistry.

BCN-PEG4-NHS ester: Contains an NHS ester group instead of a carboxylic acid, used for amine-reactive bioconjugation.

BCN-PEG4-amine: Features an amine group instead of a carboxylic acid, used for different types of bioconjugation

Uniqueness

This compound is unique due to its high reactivity and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to form stable amide bonds and triazole rings under mild conditions sets it apart from other similar compounds .

生物活性

endo-BCN-PEG4-acid is a specialized compound that plays a significant role in various biological applications, particularly in bioconjugation and drug delivery systems. This compound features a bicyclo[6.1.0]nonyne (BCN) moiety linked to a polyethylene glycol (PEG) spacer with a terminal carboxylic acid group. Its unique structure allows for high reactivity and solubility in aqueous environments, making it a valuable tool in biochemical research and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C22H35NO8

- Molecular Weight : 441.5 g/mol

- CAS Number : 1421932-54-8

- Purity : ≥95%

- Storage Conditions : -20°C

The compound's structure facilitates its use in click chemistry, particularly through strain-promoted azide-alkyne cycloaddition (SPAAC), which occurs without the need for metal catalysts. The PEG segment enhances solubility and biocompatibility, reducing potential immunogenicity when used in biological contexts .

The biological activity of this compound is primarily attributed to its ability to form stable conjugates with biomolecules. The terminal carboxylic acid can react with primary amines in the presence of coupling agents such as EDC or DCC, forming stable amide bonds. This feature is crucial for creating targeted drug delivery systems and studying protein interactions .

Key Reactions:

- Amide Bond Formation : Reaction with amines to create stable conjugates.

- Click Chemistry : Reacts with azide-tagged biomolecules for efficient bioconjugation.

Applications in Biological Research

This compound has been utilized in various studies focusing on its biological activity, including:

- Bioconjugation : Facilitating the attachment of drugs to antibodies or other biomolecules.

- Drug Delivery Systems : Enhancing the delivery efficiency of therapeutic agents.

- Imaging Technologies : Used as a linker in imaging agents for cellular visualization.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in different biological contexts:

- Protein Modification : A study demonstrated that this compound could effectively modify proteins, allowing for the analysis of protein dynamics using mass spectrometry and fluorescence microscopy.

- Antibody-Drug Conjugates (ADCs) : Research indicated that this compound could be integrated into ADCs, enhancing their efficacy against various cancers by targeting specific tumor markers .

- Antimicrobial Activity : While primarily used for conjugation, preliminary findings suggest potential antimicrobial properties when conjugated with specific antibiotics, providing avenues for further research into its therapeutic applications against infections .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with other similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Click chemistry linker | Utilizes acid functionality for diverse conjugation strategies. |

| endo-BCN-PEG4-PNP | Click chemistry linker | Incorporates a p-nitrophenyl group for selective modification. |

| BCN-NH2 | Amine-functionalized BCN | Directly incorporates amine groups for enhanced reactivity. |

| endo-BCN-O-Nitrophenol | Hydrolyzable variant | Provides a release mechanism upon hydrolysis, useful in drug delivery systems. |

属性

IUPAC Name |

3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPSTLKSTPBGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421932-54-8 | |

| Record name | exo-BCN-PEG4-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。